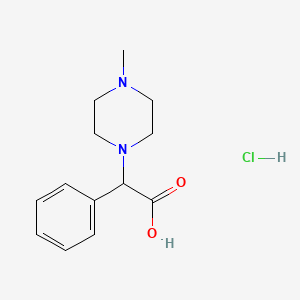

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

Overview

Description

The compound “2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives are often used in the synthesis of a wide range of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride” were not found, there are general methods for synthesizing piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications

Summary of the Application

The compound has been studied for its potential antidepressant effects. It was screened in rodent models of depression .

Methods of Application or Experimental Procedures

The compound was administered acutely and chronically (for 14 days) at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .

Results or Outcomes

The compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Chronic treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

2. Application in Alzheimer’s Disease Research

Summary of the Application

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) against Alzheimer’s disease (AD) .

Methods of Application or Experimental Procedures

Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Results or Outcomes

Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM, which indicated that compound 6g was a selective AChE inhibitor .

3. Application in Antipsychotic Research

Summary of the Application

The compound 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN) is used in the treatment of schizophrenia and related psychoses .

Methods of Application or Experimental Procedures

The compound is known to exist in three anhydrous polymorphic forms and 56 solvates including four hydrates have been studied .

Results or Outcomes

This compound has shown promising results in the management of schizophrenia and related psychoses .

4. Application in Chemical Safety Research

Summary of the Application

The compound 2-(4-Methylpiperazin-1-yl)benzoic acid is used in chemical safety research .

Methods of Application or Experimental Procedures

The compound’s safety and handling procedures are studied, including its potential skin irritation, inhalation hazards, and eye irritation .

Results or Outcomes

The compound is found to cause skin irritation, be harmful if inhaled or swallowed, and cause serious eye irritation .

5. Application in Depression Treatment

Summary of the Application

The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) has been screened in rodent models of depression .

Methods of Application or Experimental Procedures

The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at the lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .

Results or Outcomes

Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

6. Application in Alzheimer’s Disease Treatment

Summary of the Application

A series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles were synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) against Alzheimer’s disease (AD) .

Methods of Application or Experimental Procedures

Their bioactivities were evaluated by the Ellman’s method .

Results or Outcomes

The results showed that most of synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBERSNUPSQGTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)